4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran
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Overview
Description
4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran is a heterocyclic compound that belongs to the benzofuran family It is characterized by the presence of a bromine atom at the fourth position, a methoxy group at the seventh position, and a 2-methyl-1,3-dioxolan-2-yl group at the second position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran typically involves the following steps:
Starting Material: The synthesis begins with 2-acetyl-4-bromo-7-methoxybenzofuran.
Reaction with Ethylene Glycol: A solution of 2-acetyl-4-bromo-7-methoxybenzofuran, ethylene glycol, and pyridinium p-toluenesulfonate is refluxed overnight in benzene using a Dean Stark apparatus.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or other reduced forms of the compound.
Scientific Research Applications
4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
4-Bromo-7-methoxybenzofuran: Lacks the 2-methyl-1,3-dioxolan-2-yl group.
7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran: Lacks the bromine atom.
4-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran: Lacks the methoxy group.
Uniqueness: 4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran is unique due to the combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO4/c1-13(16-5-6-17-13)11-7-8-9(14)3-4-10(15-2)12(8)18-11/h3-4,7H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPWNQVYZXOAGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC3=C(C=CC(=C3O2)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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